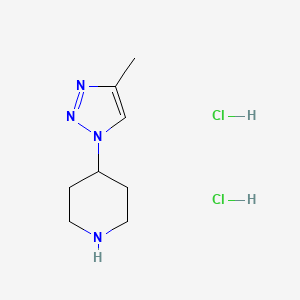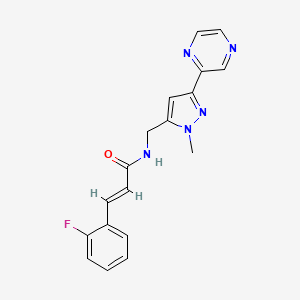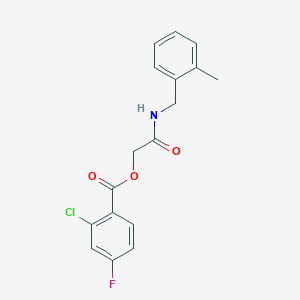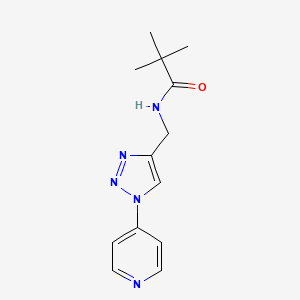![molecular formula C9H12N2OS2 B2697490 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869075-70-7](/img/structure/B2697490.png)
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C9H12N2OS2 . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” consists of a thieno[3,2-d]pyrimidin-4-one core with an ethylsulfanyl group at the 2-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is 228.334 Da . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Applications
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, as part of the substituted 1,2,3,4-tetrahydropyrimidine derivatives, has been investigated for its in vitro anti-inflammatory activity. These derivatives are known for their wide range of biological activities, including anti-inflammatory properties. A novel procedure for the synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds were tested for their anti-inflammatory activity using the inhibition of protein denaturation method, demonstrating potent in vitro effects and suggesting their potential as leads for anti-inflammatory activity design (Gondkar, Deshmukh, & Chaudhari, 2013).
Antioxidant Capacity Reaction Pathways
The compound's structure may contribute to studies on antioxidant capacity, particularly in understanding the reaction pathways involved in assays like the ABTS/potassium persulfate decolorization assay. These assays are crucial for determining the antioxidant capacity of compounds, with the ABTS•+ radical cation-based assays being among the most used. Understanding the reaction pathways of antioxidants can help in designing compounds with optimized antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for the synthesis of pyranopyrimidine derivatives, which includes compounds like 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been highlighted. These catalysts facilitate the development of diverse pyranopyrimidine scaffolds through one-pot multicomponent reactions, employing organocatalysts, metal catalysts, and green solvents. This approach underscores the importance of these catalysts in synthesizing biologically active compounds, offering insights into creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Green Synthetic Approaches
The compound's synthesis aligns with green chemistry principles, particularly in the context of the Biginelli Reaction. This one-pot acid-catalyzed cyclocondensation process is essential for producing dihydropyrimidinones, a class to which 2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one belongs. Utilizing eco-friendly technologies and solvents for the synthesis of these compounds not only supports sustainable chemistry practices but also enhances the yield and reduces environmental impact, making it a promising area for future research (Panda, Khanna, & Khanna, 2012).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLTUVIRMEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)


![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2697419.png)




![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2697430.png)